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Introduction

PSB-KD107 is a synthetic, non-lipid-like small molecule that has been identified as a potent
and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that
is considered a putative cannabinoid receptor.[1][2] This technical guide provides a
comprehensive overview of the pharmacology of PSB-KD107, including its mechanism of
action, quantitative pharmacological data, and detailed experimental protocols for key assays.
The information presented herein is intended to serve as a valuable resource for researchers
and drug development professionals working to elucidate the therapeutic potential of GPR18
and its ligands.

Core Pharmacology

PSB-KD107 acts as a selective agonist at the GPR18 receptor.[1][2] Its activation of the
receptor has been shown to be more potent and efficacious than that of the endogenous
cannabinoid agonist A9-tetrahydrocannabinol (THC) in 3-arrestin recruitment assays.[1] The
compound exhibits high selectivity for GPR18 over other cannabinoid-sensitive receptors,
including CB1, CB2, and GPR55.

Quantitative Pharmacological Data
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The following tables summarize the key quantitative data for PSB-KD107 from various in vitro
assays.

Table 1: Receptor Binding and Functional Activity

Species/Cell
Parameter Value Li Assay Type Reference
ine
Human (CHO [-arrestin
ECso 0.562 pM ]
cells) recruitment
ECso 1.78 uM Mouse Not Specified
Ki (Adenosine Radioligand
0.33 uM Rat o
A2A Receptor) binding

Table 2: Vasorelaxant Activity in Rat Aorta

Parameter Condition Value (pICso) Reference
plCso Endothelium-intact 5.22 £ 0.020

pICso Endothelium-denuded  4.904 £ 0.023

pICso + PSB-CB-92 (10 pM)  4.884 +0.020

pICso + PSB-CB-92 (20 uM)  4.735 + 0.023

plCso is the negative logarithm of the half maximal inhibitory concentration.

Mechanism of Action and Signaling Pathways

PSB-KD107 elicits its physiological effects primarily through the activation of GPR18, which is
coupled to Gi/o proteins. This activation initiates a signaling cascade that has been particularly
well-characterized in the context of its vasodilatory effects.

Vasodilation Signaling Pathway
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The vasorelaxant effect of PSB-KD107 is largely dependent on the presence of a functional
endothelium. The proposed signaling pathway is as follows:

e GPR18 Activation: PSB-KD107 binds to and activates GPR18 on endothelial cells.
» Gi/o Protein Activation: The activated GPR18 stimulates inhibitory G proteins (Gi/0).

o eNOS Activation: The Gi/o signaling cascade leads to the activation of endothelial nitric oxide
synthase (eNOS).

 Nitric Oxide (NO) Production: Activated eNOS synthesizes nitric oxide (NO) from L-arginine.

o Guanylate Cyclase Stimulation: NO diffuses from the endothelial cells to the adjacent
vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

e cGMP Production: sGC catalyzes the conversion of GTP to cyclic guanosine
monophosphate (cGMP).

o Potassium Channel Activation: Increased cGMP levels are thought to activate potassium
(K*) channels in the smooth muscle cell membrane.

o Hyperpolarization and Relaxation: The opening of K* channels leads to hyperpolarization of
the cell membrane, which in turn causes the closure of voltage-gated calcium channels,
reducing intracellular calcium concentration and resulting in smooth muscle relaxation and
vasodilation.
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PSB-KD107-induced vasodilation signaling pathway.
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Experimental Protocols
B-Arrestin Recruitment Assay

This assay is used to determine the functional potency of PSB-KD107 at the GPR18 receptor.

Objective: To measure the ECso of PSB-KD107 for GPR18 activation by quantifying -arrestin
2 recruitment.

Materials:

CHO-K1 cells stably co-expressing ProLink-tagged GPR18 and EA-tagged B-arrestin 2 (e.g.,
PathHunter® eXpress GPR18 CHO-K1 (3-Arrestin Orphan GPCR Assay Kkit).

Cell plating media.

PSB-KD107 stock solution (in DMSO).

Assay buffer.

Detection reagent (containing [3-galactosidase substrate).
384-well white, solid-bottom assay plates.

Luminometer.

Procedure:

Cell Plating: On the day of the assay, thaw and plate the CHO-K1 GPR18 cells into 384-well
plates at a density of 5,000-10,000 cells per well in cell plating media.

Compound Preparation: Prepare a serial dilution of PSB-KD107 in assay buffer. The final
DMSO concentration should be kept below 0.5%.

Compound Addition: Add the diluted PSB-KD107 solutions to the cell plates. Include wells
with assay buffer only as a negative control.

Incubation: Incubate the plates for 90 minutes at 37°C in a humidified incubator.
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o Detection: Add the detection reagent to each well and incubate at room temperature for 60
minutes in the dark.

» Measurement: Measure the chemiluminescent signal using a luminometer.

» Data Analysis: Plot the luminescence signal against the logarithm of the PSB-KD107
concentration and fit the data to a sigmoidal dose-response curve to determine the ECso
value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. PSB-KD107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[quidetopharmacology.org]

e 2. PSB-KD107 | GPR18 agonist | Probechem Biochemicals [probechem.com]

« To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of
PSB-KD107]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10794380#understanding-the-pharmacology-of-psb-
kd107]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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